- Synthesis, fluorescence and two-photon absorption properties of novel push-pull 5-aryl[3,2-b]thienothiophene derivatives, European Journal of Organic Chemistry, 2016, 2016(31), 5263-5273
Cas no 930-96-1 (3-Bromothiophene-2-carboxaldehyde)
930-96-1 structure
Product Name:3-Bromothiophene-2-carboxaldehyde
CAS-Nr.:930-96-1
MF:C5H3BrOS
MW:191.045719385147
MDL:MFCD00126680
CID:40293
PubChem ID:2797079
Update Time:2024-10-26
3-Bromothiophene-2-carboxaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Bromothiophene-2-carboxaldehyde
- BUTTPARK 43\57-52
- 3-BROMOTHIOPHENE-2-CARBALDEHYDE
- 3-BROMO-2-FORMYLTHIOPHENE
- 3-BROMO-2-THIOPHENECARBALDEHYDE
- 3-Bromo-2-Formylthophene
- 3-Bromo-thiophene-2-carbaldehyde
- 3-Bromo-2-thiophenecarboxaldehyde
- 3-Bromo-2-thiophenecarboxaldehyde (ACI)
- 3-Bromo-2-thiophencarboxaldehyde
- 3-Bromothiophene-2-aldehyde
- 3-Bromothiophene-2-carboxaldehyde, 96%
- BP-10706
- MFCD00126680
- 3-bromothiophen-2-aldehyde
- Z1157754111
- B2934
- DB-024730
- PB25976
- SCHEMBL964511
- SY019172
- HY-W007753
- AC-25791
- EN300-97256
- AKOS005069326
- CS-W007753
- 2-THIOPHENECARBOXALDEHYDE, 3-BROMO-
- 10X-0872
- W-204075
- 3-bromothiophene carboxaldehyde
- 930-96-1
- J-640132
- DTXSID20383882
- 3-BROMO-2-THIOPHENE CARBOXALDEHYDE
- J-800136
-
- MDL: MFCD00126680
- Inchi: 1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H
- InChI-Schlüssel: BCZHCWCOQDRYGS-UHFFFAOYSA-N
- Lächelt: O=CC1=C(Br)C=CS1
- BRN: 109757
Berechnete Eigenschaften
- Genaue Masse: 189.90900
- Monoisotopenmasse: 189.909
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 1
- Komplexität: 96.4
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2.1
- Topologische Polaroberfläche: 45.3A^2
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.755 g/mL at 25 °C
- Schmelzpunkt: 24-25°C
- Siedepunkt: 115°C/20mmHg(lit.)
- Flammpunkt: 110℃(230℉)(lit.)
- Brechungsindex: n20/D 1.635
- Wasserteilungskoeffizient: Not miscible in water.
- PSA: 45.31000
- LogP: 2.32310
- Sensibilität: Air Sensitive
- Löslichkeit: Nicht bestimmt
3-Bromothiophene-2-carboxaldehyde Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315,H319
- Warnhinweis: P280,P305+P351+P338,P302+P352,P321,P362,P332+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: R20/21/22;R36/37/38
- Sicherheitshinweise: S26-S36/37/39-S22
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
- Lagerzustand:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
- Risikophrasen:R20/21/22; R36/37/38
3-Bromothiophene-2-carboxaldehyde Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
3-Bromothiophene-2-carboxaldehyde Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017210-1g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 98% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 017210-5g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 98% | 5g |
£46.00 | 2022-03-01 | |
| Fluorochem | 017210-10g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 98% | 10g |
£72.00 | 2022-03-01 | |
| Fluorochem | 017210-25g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 98% | 25g |
£140.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123868-5g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 96% | 5g |
¥286.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123868-1g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 96% | 1g |
¥83.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123868-25g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 96% | 25g |
¥1210.90 | 2023-09-04 | |
| Alichem | A169000260-25g |
3-Bromothiophene-2-carbaldehyde |
930-96-1 | 97% | 25g |
$191.69 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001703-1g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 96% | 1g |
¥80 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001703-25g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 96% | 25g |
¥1080 | 2024-05-20 |
3-Bromothiophene-2-carboxaldehyde Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 - 5 °C; 0.5 h, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 - 5 °C; 15 min, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 - 5 °C; 15 min, 0 - 5 °C
Referenz
- Preparation of alkyl-substituted fused thiophenes, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -60 °C; 1 h, -60 °C
1.2 5 min, -60 °C; -60 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 5 min, -60 °C; -60 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
Referenz
- Boron containing compounds and their uses, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 12 h, rt
1.2 0 °C; 12 h, rt
Referenz
- Synthesis and characterization of liquid crystal molecules based on thieno [3,2-b] thiophene and their application in organic field-effect transistors, Liquid Crystals, 2017, 44(3), 557-565
Herstellungsverfahren 5
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -70 °C; 10 min, -70 °C
1.2 Solvents: Diethyl ether ; 30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Diethyl ether ; 30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation of thieno[2,3-c]isoquinolines as inhibitors of PARP, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
Referenz
- Optical Activity of Heteroaromatic Conjugated Polymer Films Prepared by Asymmetric Electrochemical Polymerization in Cholesteric Liquid Crystals: Structural Function for Chiral Induction, Macromolecules (Washington, 2013, 46(6), 2078-2091
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
Referenz
- Highly Air-Stable Thieno[3,2-b]thiophene-Thiophene-Thiazolo[5,4-d]thiazole-Based Polymers for Light-Emitting Diodes, Macromolecular Chemistry and Physics, 2010, 211(17), 1890-1899
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ; 30 - 40 min, -12 °C; 2 h, -12 °C
1.2 Solvents: Water ; 15 min, -12 °C; 1 h, -12 °C
1.2 Solvents: Water ; 15 min, -12 °C; 1 h, -12 °C
Referenz
- Synthesis of N-Substituted Condensed Tetrahydropyridine-Based Enaminones via Palladium-Catalyzed Intramolecular C-N Cross-coupling, Journal of Heterocyclic Chemistry, 2018, 55(3), 670-684
Herstellungsverfahren 11
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
Referenz
- The Effect of Ring Expansion in Thienobenzo[b]indacenodithiophene Polymers for Organic Field-Effect Transistors, Journal of the American Chemical Society, 2019, 141(47), 18806-18813
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -78 °C; 1 h, -78 °C
1.2 12 h, rt
1.2 12 h, rt
Referenz
- Preparation of polymers containing 1,2-bis(3-cyanothiophen-2-yl)ethene derivatives as organic semiconductor compounds and organic electronic devices containing them, Korea, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Water ; 10 min, 70 °C
Referenz
- Latent Carbene: Diaminomethylation of Thiophenes, European Journal of Organic Chemistry, 2022, 2022(40),
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 -
1.2 -
Referenz
- Synthesis and physical properties of decylbithiophene end-capped oligomers based on naphthalene, anthracene and benzo[1,2-b:4,5-b']dithiophene, Bulletin of the Korean Chemical Society, 2009, 30(3), 618-622
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 15 min, -78 °C; 15 min, -78 °C
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ; rt
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ; rt
Referenz
- Convergent Synthesis of Fluorene Derivatives by a Rhodium-Catalyzed Stitching Reaction/Alkene Isomerization Sequence, Chemistry - A European Journal, 2019, 25(31), 7475-7479
Herstellungsverfahren 17
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide ; < 5 °C; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
Referenz
- Highly Emissive and Electrochemically Stable Thienylene Vinylene Oligomers and Copolymers: an Unusual Effect of Alkylsulfanyl Substituents, Advanced Functional Materials, 2010, 20(10), 1661-1669
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 35 min, -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; 20 h, -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; 20 h, -78 °C → rt
Referenz
- Thiophene-Fused Borepins As Directly Functionalizable Boron-Containing π-Electron Systems, Journal of the American Chemical Society, 2014, 136(19), 7132-7139
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Correlation of structure and photovoltaic performance of benzo[1,2-b:4,5-b']dithiophene copolymers alternating with different acceptors, New Journal of Chemistry, 2015, 39(3), 2248-2255
3-Bromothiophene-2-carboxaldehyde Raw materials
- 3-Bromothiophene
- 2,3-Dibromothiophene
- N-Methylformanilide
- 1-(3-Bromo-2-thienyl)-N,N,N′-trimethyl-N′-(trimethylsilyl)methanediamine
- piperidine-1-carbaldehyde
- 1,1-Dichlorodimethyl ether
3-Bromothiophene-2-carboxaldehyde Preparation Products
3-Bromothiophene-2-carboxaldehyde Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:930-96-1)3-Bromothiophene-2-carbaldehyde
Bestellnummer:sfd9684
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:35
Preis ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:930-96-1)3-Bromothiophene-2-carboxaldehyde
Bestellnummer:A10975
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:21
Preis ($):428.0
Email:sales@amadischem.com
3-Bromothiophene-2-carboxaldehyde Verwandte Literatur
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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